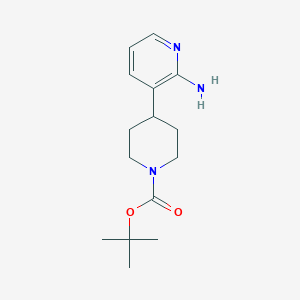

Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a 2-aminopyridine substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the aminopyridine moiety may contribute to hydrogen bonding interactions in target binding .

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-11(7-10-18)12-5-4-8-17-13(12)16/h4-5,8,11H,6-7,9-10H2,1-3H3,(H2,16,17) |

InChI Key |

VENNRCQSECAZJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods and Analysis

Method A: Palladium-Catalyzed Coupling and Hydrogenation Reduction

This method is described in patent WO201324078 and involves:

- Starting materials: 5-bromo-2-nitropyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester.

- Step 1: Palladium-catalyzed Suzuki coupling to form the desired biaryl intermediate.

- Step 2: Hydrogenation over palladium-carbon catalyst to reduce the nitro group and double bonds, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.

- Well-established cross-coupling chemistry.

- Direct access to the target compound from commercially available starting materials.

- Use of expensive palladium catalysts and cesium carbonate base.

- Low coupling yield and generation of impurities.

- Hydrogenation requires specialized equipment and safety precautions.

Method B: Grignard Reagent Addition and Reduction (Preferred Method)

This method is detailed in patent CN112608299A and is considered more efficient and scalable:

Step 1: Formation of Grignard Reagent and Addition

- Reagents: Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate and isopropylmagnesium chloride-lithium chloride complex.

- Reaction: Halogen/magnesium exchange generates the Grignard reagent.

- Addition: The Grignard reagent is added to N-tert-butyloxycarbonyl-4-piperidone to yield 4-(6-fluorenylformylamino-3-pyridyl)-4-hydroxy-N-tert-butyloxycarbonyl piperidine.

Step 2: Reduction and Deprotection

- Reduction: Triethylsilane catalyzed by boron trifluoride diethyl etherate reduces the hydroxy intermediate.

- Deprotection: Alkaline conditions remove protecting groups to afford tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.

Post-treatment

- Extraction with ethyl acetate or dichloromethane.

- Drying and recrystallization using methyl tert-butyl ether.

- Filtration and drying to obtain the pure product.

| Step | Reagents/Conditions | Solvents | Molar Ratios (approx.) |

|---|---|---|---|

| 1 | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, isopropylmagnesium chloride-lithium chloride | Tetrahydrofuran, dioxane, or 2-methyltetrahydrofuran | 1 : 1.1-1.4 : 0.9-1.0 (carbamate : Grignard : piperidone) |

| 2 | Triethylsilane, boron trifluoride diethyl etherate, alkali (Na2CO3, K2CO3, NaOH, KOH, piperidine, or triethylamine) | Tetrahydrofuran, dioxane, acetonitrile, dichloromethane, isopropyl ether, methyl tert-butyl ether | 1 : 1.5-2.5 : 0.7-1.0 : 3-7 (hydroxy intermediate : triethylsilane : BF3·OEt2 : alkali) |

- Avoids use of expensive palladium catalysts.

- Higher yields and fewer impurities.

- Mild reaction conditions and scalable.

- Well-defined purification steps.

Comparative Summary of Preparation Methods

| Feature | Method A (Pd-catalyzed) | Method B (Grignard Addition) | Photocatalytic Method (Related Compound) |

|---|---|---|---|

| Starting Materials | 5-bromo-2-nitropyridine, boronate ester | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, N-tert-butyloxycarbonyl-4-piperidone | 2-aminopyridine, piperazine-1-tert-butyl formate |

| Catalysts | Palladium catalyst | None (BF3·OEt2 as Lewis acid catalyst in reduction) | Acridine salt photocatalyst |

| Reaction Steps | Coupling, hydrogenation | Grignard addition, reduction, deprotection | One-step photocatalytic coupling |

| Yield | Moderate, with impurities | High, cleaner reaction | Very high (95%) |

| Safety and Environmental Impact | Uses heavy metals, hydrogen gas | Avoids heavy metals, mild conditions | Green chemistry, no heavy metals |

| Scalability | Limited by catalyst cost and safety | Good scalability | Potentially scalable but specific to piperazine |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

- tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): This compound () differs in the substituent positions: the amino group is on the piperidine ring (4-position), and the pyridine is at the 3-position.

- tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate: From , the benzimidazolone substituent introduces a rigid bicyclic system, which may enhance binding affinity in enzyme pockets compared to the target compound’s flexible aminopyridine.

- tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate: The stereochemistry (3R) and nitro/dibenzylamino groups () introduce steric and electronic effects absent in the target compound. The TLC Rf value of 0.23 (hexane:EtOAc = 9:1) suggests lower polarity than the target compound, likely due to hydrophobic dibenzyl groups .

Biological Activity

Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate (CAS Number: 781649-86-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₄N₄O₂

- Molecular Weight : 292.38 g/mol

- Density : 1.193 g/cm³

- Boiling Point : 454.24 °C

- LogP : 3.067 (indicates moderate lipophilicity)

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antiparasitic Activity : Similar compounds have shown effectiveness against parasites by inhibiting Na⁺-ATPase activity, which is crucial for parasite survival. Research indicates that structural modifications can enhance or diminish this activity, suggesting a delicate balance between lipophilicity and metabolic stability in determining efficacy against resistant strains of parasites .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for their ability to protect neuronal cells from toxic agents like amyloid-beta (Aβ). These compounds may inhibit the aggregation of Aβ and reduce oxidative stress, thereby promoting cell viability in models of neurodegeneration .

- Inflammatory Response Modulation : Research into related compounds shows potential for modulating inflammatory responses by promoting the production of anti-inflammatory cytokines such as IL-10. This property could be beneficial in treating inflammatory disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiparasitic | Inhibition of Na⁺-ATPase | |

| Neuroprotection | Inhibition of Aβ aggregation | |

| Anti-inflammatory | Upregulation of IL-10 |

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various piperidine derivatives, this compound was tested against Plasmodium falciparum strains with known resistance mutations. The compound demonstrated moderate activity, with an EC₅₀ value indicating effective inhibition at micromolar concentrations. Structural modifications that increased hydrophilicity resulted in improved metabolic stability without compromising potency .

Case Study 2: Neuroprotective Properties

A study investigated the neuroprotective effects of similar compounds on astrocytes exposed to Aβ toxicity. The results indicated that these compounds could significantly enhance cell viability by reducing oxidative stress markers and inflammatory cytokines. This suggests that this compound may offer protective effects in models of Alzheimer's disease .

Q & A

Q. What safety precautions are required when handling tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: When handling this compound, adhere to the following safety protocols:

- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of particulates.

- Hand protection : Wear nitrile or neoprene gloves to prevent dermal exposure.

- Eye protection : Safety goggles or face shields are mandatory.

- Facility requirements : Ensure an eyewash station and washing facilities are accessible in the work area.

These measures mitigate risks associated with exposure to light yellow solid particulates, as the compound lacks GHS classification but requires standard laboratory safety practices .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Key analytical methods include:

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address steric hindrance from the tert-butyl group?

Methodological Answer: The tert-butyl group introduces steric challenges during piperidine ring functionalization. Strategies include:

- Catalytic conditions : Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance nucleophilic substitution efficiency .

- Stepwise synthesis : First prepare the 2-aminopyridine moiety, then couple it to the piperidine ring before introducing the tert-butyl carbamate.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Monitor reaction progress via TLC with iodine visualization.

Q. How should researchers resolve discrepancies in spectroscopic data during structural analysis?

Methodological Answer: Discrepancies in GC-MS, FTIR, or NMR data may arise from:

- Tautomerism : The 2-aminopyridin-3-yl group may exhibit keto-enol tautomerism, altering spectral peaks. Use pH-controlled NMR (e.g., DMSO-d₆ with 1% TFA) to stabilize specific forms .

- Impurity interference : Compare GC-MS retention times with reference standards and employ HPLC-TOF for high-resolution mass validation.

- Crystallographic analysis : If ambiguity persists, single-crystal X-ray diffraction provides definitive structural confirmation.

Q. What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?

Methodological Answer: The 2-aminopyridine moiety is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Protection/deprotection : The tert-butyl carbamate group is base-sensitive. Use mild conditions (e.g., TFA in DCM) for deprotection post-coupling .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos improve yield in aryl amination.

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and carbamate stability.

Q. How can researchers address conflicting data on the compound’s toxicity in biological assays?

Methodological Answer: While no explicit toxicity data exists for this compound:

- Negative controls : Include structurally similar analogs (e.g., tert-butyl piperidine derivatives) to isolate biological effects.

- Dose-response studies : Test concentrations from 1 nM–100 µM to identify thresholds for cytotoxicity.

- Metabolic stability assays : Use liver microsomes to assess degradation pathways and potential toxic metabolites .

Q. What computational methods are suitable for predicting its physicochemical properties?

Methodological Answer:

- LogP prediction : Use ChemAxon or ACD/Labs software to estimate hydrophobicity, critical for membrane permeability studies.

- pKa calculation : The aminopyridine group has a predicted pKa ~6.5, influencing solubility at physiological pH.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the piperidine nitrogen .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.